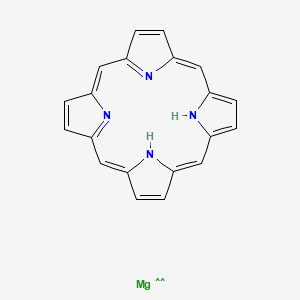

Mg(II) 卟啉

概览

描述

Synthesis Analysis

The synthesis of Mg(II) Porphyrins has been widely explored, with methods aiming to enhance their structural specificity and functional capabilities. Ghosh et al. (2010) synthesized meso-tetrasubstituted Mg(II) porphyrins, revealing the influence of meso-substituents on the electronic properties of these complexes through a combined experimental and theoretical study (Ghosh et al., 2010).

Molecular Structure Analysis

The molecular structure of Mg(II) Porphyrins has been elucidated through various spectroscopic and X-ray crystallography techniques. Studies have demonstrated how different substituents and ligands influence the conformation and electronic structure of Mg(II) Porphyrins, affecting their chemical and physical properties (Ghosh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving Mg(II) Porphyrins include coordination with various ligands, oxidation-reduction processes, and applications in catalysis. The study by Ema et al. (2014) on bifunctional Mg(II) porphyrin catalysts for synthesizing cyclic carbonates from epoxides and CO2 highlights the catalytic efficiency and mechanistic insights into the role of Mg(II) Porphyrins in synthetic chemistry (Ema et al., 2014).

Physical Properties Analysis

The physical properties of Mg(II) Porphyrins, such as absorption and emission spectra, reflect their potential applications in materials science and photophysics. The work by Schneider et al. (2015) provides insight into the adsorption of tetraphenyl-porphyrin on MgO nanocubes and the subsequent metalation reaction, offering a novel perspective on the interaction between Mg(II) Porphyrins and nanostructured surfaces (Schneider et al., 2015).

Chemical Properties Analysis

The chemical properties of Mg(II) Porphyrins, including reactivity, coordination chemistry, and electron transfer capabilities, are central to their application in catalysis, energy conversion, and as models for biological systems. Studies like those by Ema et al. (2014) underscore the versatility and potential of Mg(II) Porphyrins in chemical transformations (Ema et al., 2014).

科研应用

合成和衍生化:Mg(II) 卟啉可以直接使用1-甲酰二吡咯甲烷合成,具有简单性、高浓度和无需色谱纯化等优点。它在常见有机溶剂中溶解性良好,是衍生化的有价值核心支架 (Dogutan, Ptaszek, & Lindsey, 2007)。

电活性聚合物材料:Mg(II) 卟啉的电化学氧化导致电活性聚合物的形成。这些聚合物在电极电位变化时表现出电子导电和绝缘状态之间的可逆转变,具有在电子设备中潜在应用 (Vorotyntsev, Konev, Devillers, Bezverkhyy, & Heintz, 2011)。

电聚合和氧化还原反应性:已经探索了Mg(II) 卟啉的氧化还原反应性,揭示了其电聚合涉及多种分子间相互作用。这项研究为电聚合的起源提供了见解,这对于开发新的聚合物材料至关重要 (Devillers, Lucas, Dimé, Rousselin, & Mugnier, 2010)。

光谱电化学和分子结构表征:采用原位紫外可见光谱电化学技术来表征由Mg(II) 卟啉衍生的电活性聚合物的大分子结构。这种方法提供了关于连接聚合物中单体单元的共价键数量的见解 (Konev et al., 2015)。

电化学石英晶体微天平研究:使用电化学石英晶体微天平方法研究了Mg(II) 卟啉的电聚合过程。这项研究有助于理解材料和电荷平衡,对于电活性材料的发展至关重要 (Istakova et al., 2020)。

功能化和晶体学研究:Mg(II) 卟啉已通过选择性区域过程进行功能修饰,并对其晶体结构进行了表征。这些修饰在材料科学中具有潜在应用 (Devillers, Dimé, Cattey, & Lucas, 2011)。

在CO2吸附中的应用:对基于Mg(II)的配位材料的研究表明其对CO2的高吸附能力,显示在环境和能源领域中的潜在应用 (Bohnsack et al., 2011)。

类风湿性关节炎的光动力疗法:Mg(II) 卟啉已被评估为类风湿性关节炎光动力疗法中光敏剂的载体,显示在医学应用中的潜力 (Gallardo-Villagrán等,2021)。

Safety And Hazards

未来方向

The electropolymerization process of Mg(II) Porphine at a low oxidation potential from its acetonitrile solutions of various concentrations has been studied via the in situ electrochemical quartz crystal microbalance method (EQCM) . This research could pave the way for future studies on the applications of Mg(II) Porphine in various fields.

性质

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21-22H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAFGIQLHHTYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14MgN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726351 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mg(II) Porphine | |

CAS RN |

13007-95-9 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(1-benzofuran-2-yl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)